molecular formula C6H5NO4S B6173977 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid CAS No. 2551120-08-0

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6173977
CAS No.: 2551120-08-0
M. Wt: 187.2
InChI Key:
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Description

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the thiazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by esterification and carboxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and products are continuously removed. This approach can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxycarbonyl)-1,3-thiazole-4-carboxylic acid
  • 2-(ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid
  • 2-(methoxycarbonyl)-1,3-oxazole-5-carboxylic acid

Uniqueness

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups on the thiazole ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or different heteroatoms in the ring.

Properties

CAS No.

2551120-08-0

Molecular Formula

C6H5NO4S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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